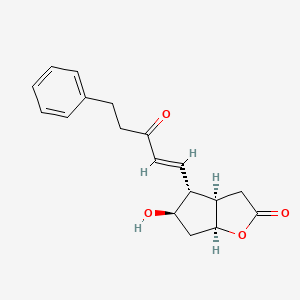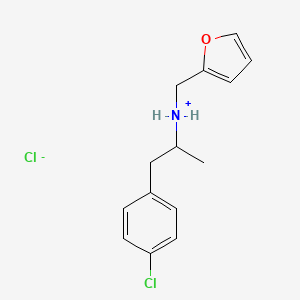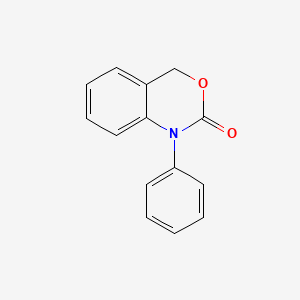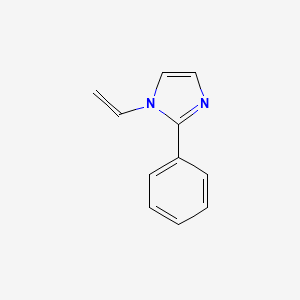
2-Phenyl-1-vinyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-vinyl-1H-imidazole is a heterocyclic compound that features a five-membered imidazole ring with a phenyl group and a vinyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-vinyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenyl-substituted nitriles with vinyl-substituted amines under catalytic conditions. The reaction conditions often involve the use of nickel catalysts, which facilitate the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1-vinyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.
Substitution: The phenyl and vinyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include epoxides, reduced imidazole derivatives, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Phenyl-1-vinyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1-vinyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The phenyl and vinyl groups contribute to the compound’s binding affinity and specificity, enhancing its biological activity. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Vinylimidazole: Similar in structure but lacks the phenyl group, which affects its chemical properties and applications.
2-Phenyl-1H-imidazole:
1-Phenyl-1H-imidazole: Similar but without the vinyl group, leading to variations in its chemical behavior and uses.
Uniqueness
2-Phenyl-1-vinyl-1H-imidazole is unique due to the presence of both phenyl and vinyl groups, which impart distinct chemical properties and reactivity
Propriétés
Numéro CAS |
2851-94-7 |
|---|---|
Formule moléculaire |
C11H10N2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1-ethenyl-2-phenylimidazole |
InChI |
InChI=1S/C11H10N2/c1-2-13-9-8-12-11(13)10-6-4-3-5-7-10/h2-9H,1H2 |
Clé InChI |
HAWZITGJTUAVQW-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C=CN=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


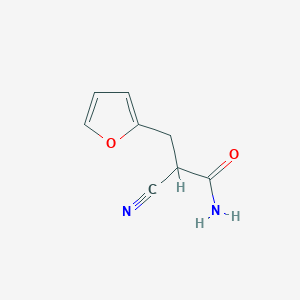

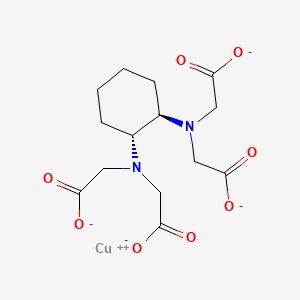
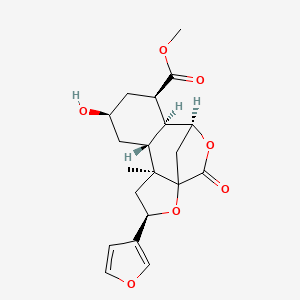

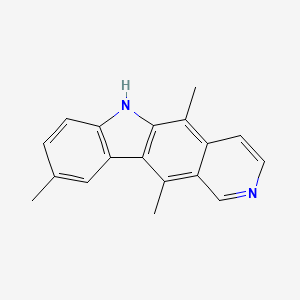

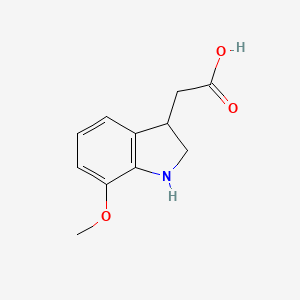
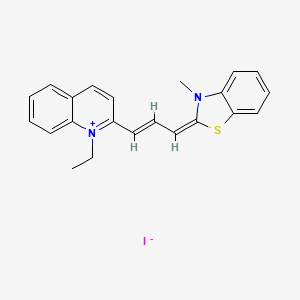
![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
